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Compound of Interest

Compound Name: 4-(Methylamino)benzoic acid

Cat. No.: B118877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
(Methylamino)benzoic acid, a compound of interest in various chemical and pharmaceutical

research fields. This document details the expected data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by established

experimental protocols and visual aids to facilitate a deeper understanding of its structural

characteristics.

Executive Summary
4-(Methylamino)benzoic acid (CAS No: 10541-83-0; Molecular Formula: C₈H₉NO₂) is a

substituted benzoic acid derivative. Spectroscopic analysis is crucial for its identification, purity

assessment, and structural elucidation. This guide presents a summary of its key spectroscopic

features.

¹H NMR spectroscopy reveals a characteristic pattern of aromatic and aliphatic protons,

including distinct signals for the methyl and amine protons, and the protons on the benzene

ring.

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule, with

distinct chemical shifts for the carboxylic acid carbon, aromatic carbons, and the methyl

carbon.
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IR spectroscopy highlights the principal functional groups present, notably the carboxylic

acid (O-H and C=O stretching), the secondary amine (N-H stretching), and the aromatic ring

(C-H and C=C stretching).

Mass spectrometry confirms the molecular weight of the compound and provides valuable

information about its fragmentation pattern under electron ionization, aiding in structural

confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds.

¹H NMR Data
The ¹H NMR spectrum of 4-(Methylamino)benzoic acid in DMSO-d₆ typically exhibits the

following signals:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H -COOH

~7.7 Doublet 2H
Aromatic H (ortho to -

COOH)

~6.6 Doublet 2H
Aromatic H (ortho to -

NHCH₃)

~6.4 Quartet 1H -NH

~2.7 Doublet 3H -CH₃

Data sourced from publicly available spectral databases.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted chemical shifts for 4-(Methylamino)benzoic acid are as follows:
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Chemical Shift (δ) ppm Assignment

~167 C=O (Carboxylic acid)

~153 Aromatic C (para to -COOH)

~131 Aromatic C (ortho to -COOH)

~117 Aromatic C (ipso to -COOH)

~111 Aromatic C (ortho to -NHCH₃)

~29 -CH₃

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental

conditions.

Experimental Protocol for NMR Spectroscopy.[1]
A general protocol for obtaining NMR spectra of an organic compound like 4-
(Methylamino)benzoic acid is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum

using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically

used to simplify the spectrum and enhance signal-to-noise.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum.

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to

assign the signals to the respective protons and carbons in the molecule.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data
The IR spectrum of 4-(Methylamino)benzoic acid exhibits characteristic absorption bands for

its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic acid)

~3370 Medium N-H stretch (Secondary amine)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1680 Strong C=O stretch (Carboxylic acid)

~1600, ~1520 Medium-Strong C=C stretch (Aromatic ring)

~1320 Medium C-N stretch

~1290 Strong C-O stretch

~840 Strong
para-disubstituted C-H bend

(out-of-plane)

Data is a compilation from typical values for the respective functional groups and publicly

available spectra.[1]

Experimental Protocol for IR Spectroscopy (ATR).[3][4]
[5]
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the solid 4-(Methylamino)benzoic acid
sample directly onto the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and

the crystal.

Data Acquisition: Acquire the IR spectrum of the sample.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrometry Data
Under electron ionization (EI), 4-(Methylamino)benzoic acid will ionize and fragment in a

characteristic manner.

m/z Relative Intensity (%) Assignment

151 100 [M]⁺ (Molecular Ion)

134 High [M - OH]⁺

106 Moderate [M - COOH]⁺

77 Moderate [C₆H₅]⁺

Data is compiled from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry (Electron
Ionization).[7][8][9][10]
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A typical procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography.

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70

eV). This causes the molecules to ionize and fragment.

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak confirms the molecular weight, and the fragmentation pattern is analyzed

to deduce structural information.

Visualizations
Spectroscopic Analysis Workflow
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Spectroscopic Analysis Workflow for 4-(Methylamino)benzoic Acid
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Caption: Workflow for the spectroscopic analysis of 4-(Methylamino)benzoic acid.

Key Spectroscopic Correlations
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Key Spectroscopic Correlations for 4-(Methylamino)benzoic Acid

NMR Correlations IR Correlations

Functional Groups

{4-(Methylamino)benzoic Acid | C₈H₉NO₂} ¹H NMR ~12.0 ppm (s, 1H) ~7.7 ppm (d, 2H) ~6.6 ppm (d, 2H) ~6.4 ppm (q, 1H) ~2.7 ppm (d, 3H)

Carboxylic Acid
(-COOH)

Secondary Amine
(-NHCH₃)Aromatic Ring

¹³C NMR ~167 ppm ~153 ppm ~131 ppm ~117 ppm ~111 ppm ~29 ppm IR (cm⁻¹) 3300-2500 (O-H) ~3370 (N-H) ~1680 (C=O) 1600, 1520 (C=C) ~1320 (C-N)

Click to download full resolution via product page

Caption: Key NMR and IR spectral correlations for the functional groups of 4-
(Methylamino)benzoic acid.

Mass Spectral Fragmentation Pathway

Proposed Mass Spectral Fragmentation of 4-(Methylamino)benzoic Acid
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Caption: Proposed electron ionization fragmentation pathway for 4-(Methylamino)benzoic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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